
physicochemical properties of 1-Mesityl-1H-
imidazole

Author: BenchChem Technical Support Team. Date: January 2026

Compound of Interest

Compound Name: 1-Mesityl-1h-imidazole

Cat. No.: B3255351 Get Quote

An In-depth Technical Guide to the Physicochemical Properties of 1-Mesityl-1H-imidazole

Abstract
This technical guide provides a comprehensive overview of the core physicochemical

properties of 1-Mesityl-1H-imidazole (also known as 1-(2,4,6-trimethylphenyl)imidazole). This

N-aryl imidazole is a vital precursor in the synthesis of N-heterocyclic carbenes (NHCs), which

are pivotal ligands in modern catalysis. An understanding of its properties is therefore essential

for researchers in synthetic chemistry, materials science, and drug development. This

document consolidates experimental and computed data, details robust protocols for its

synthesis and characterization, and explores the causal relationship between its unique

structure and its functional applications.

Introduction: The Significance of Steric Hindrance
and Electronic Tuning
1-Mesityl-1H-imidazole, CAS Number 25364-44-7, is a substituted aromatic heterocycle that

has garnered significant attention not as a final product, but as a crucial intermediate. The

imidazole ring itself is a ubiquitous scaffold in biologically active molecules and

pharmaceuticals.[1][2] However, the true value of this specific derivative lies in the strategic

attachment of the mesityl (2,4,6-trimethylphenyl) group.

This bulky, sterically demanding group serves two primary purposes:
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Steric Shielding: It provides significant steric bulk around the imidazole ring. This is a critical

design feature for its primary application as a precursor to N-heterocyclic carbene (NHC)

ligands. The mesityl groups protect the metal center to which the subsequent NHC

coordinates, enhancing catalyst stability and influencing selectivity in catalytic reactions.[3]

Electronic Modulation: The methyl groups on the mesityl ring are weakly electron-donating,

which subtly influences the electronic properties and basicity of the imidazole nitrogen

atoms.

This guide provides the foundational physicochemical data necessary for the effective handling,

reaction optimization, and quality control of 1-Mesityl-1H-imidazole in a research and

development setting.

Caption: Chemical structure and identifiers of 1-Mesityl-1H-imidazole.

Core Physicochemical Properties
The functional utility of a chemical compound is dictated by its physical and chemical

properties. These parameters govern its solubility, reactivity, and stability, thereby informing

decisions on reaction conditions, purification methods, and storage.

Quantitative Data Summary
The known physicochemical parameters for 1-Mesityl-1H-imidazole are summarized in the

table below. It is critical to distinguish between experimentally determined values and

computationally derived estimates, as the former provide a more accurate basis for

experimental design.
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Property Value Data Type Source

Molecular Formula C₁₂H₁₄N₂ - [4]

Molecular Weight 186.25 g/mol - [4]

Physical Form
Brown or off-white

solid
Experimental [5]

Melting Point 162-163 °C Experimental [6]

Boiling Point Data not available - -

pKa (conjugate acid)
Not experimentally

determined
- -

LogP (Octanol/Water) 2.8 Computed (XLogP3) [4]

In-Depth Analysis of Key Properties
Melting Point: The experimentally determined melting point of 162-163 °C confirms that this

compound is a stable solid at room temperature, which simplifies handling and storage.[6] The

high melting point is indicative of a well-ordered crystal lattice structure, likely stabilized by

intermolecular interactions such as π–π stacking between the aromatic rings, a feature

observed in related crystal structures.[3]

Solubility: While quantitative solubility data is not widely published, the molecular structure

provides strong indicators for its qualitative solubility profile. The molecule possesses a large,

nonpolar surface area due to the mesityl group, and a smaller, polar imidazole moiety.

Predicted High Solubility: In nonpolar to moderately polar organic solvents such as toluene,

diethyl ether, dichloromethane (DCM), and tetrahydrofuran (THF).

Predicted Low Solubility: In highly polar protic solvents like water and methanol. The

hydrophobic mesityl group is expected to dominate, limiting miscibility with aqueous media.

Partition Coefficient (LogP): The computed XLogP3 value of 2.8 suggests that 1-Mesityl-1H-
imidazole has a moderate degree of lipophilicity.[4] This value is consistent with the structural

analysis, indicating a preference for nonpolar (lipid-like) environments over polar (aqueous)
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ones. This property is particularly relevant in drug development contexts, where it influences

membrane permeability and pharmacokinetic profiles.

Basicity (pKa): The pKa of the parent imidazole's conjugate acid is approximately 7.0.[1] For 1-
Mesityl-1H-imidazole, the uncoordinated nitrogen atom (N3) retains a lone pair of electrons

and is the basic site. The mesityl group, being a substituted phenyl ring, is generally electron-

withdrawing via induction but its methyl groups are weakly electron-donating through

hyperconjugation. The overall electronic effect on the imidazole ring is complex, but the basicity

is expected to be in a similar range to other N-arylimidazoles. Precise determination via titration

is necessary for applications where basicity is a critical parameter.

Synthesis Protocol: Copper-Catalyzed N-Arylation
(Ullmann Condensation)
The formation of the C-N bond between the imidazole nitrogen and the mesityl ring is most

reliably achieved through transition metal-catalyzed cross-coupling reactions. The Ullmann

condensation, which uses a copper catalyst, is a well-established and robust method for this

transformation.[7][8]

Catalytic System

Imidazole

Reaction Mixture
(Heat, 110-140 °C)

Mesityl Bromide

CuI (catalyst)

K₂CO₃ (base)

DMF (solvent)

Aqueous Workup
& Extraction

Cool & Partition Column ChromatographyCrude Product 1-Mesityl-1H-imidazolePure Product
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Caption: Generalized workflow for the Ullmann synthesis of 1-Mesityl-1H-imidazole.

Step-by-Step Methodology
Causality: This protocol relies on the copper(I) catalyst to facilitate the coupling of the N-H bond

of imidazole with the C-Br bond of mesityl bromide. The base is essential for deprotonating the

imidazole, generating the imidazolide anion, which is a more potent nucleophile. A high-boiling

polar aprotic solvent like DMF is used to ensure all reactants remain in solution at the required

high temperature.

Vessel Preparation: To a dry, three-necked round-bottom flask equipped with a magnetic stir

bar, reflux condenser, and nitrogen inlet, add imidazole (1.0 eq.), potassium carbonate

(K₂CO₃, 2.0 eq.), and copper(I) iodide (CuI, 0.1 eq.).

Solvent Addition: Add anhydrous N,N-dimethylformamide (DMF) to the flask (approx. 5-10

mL per gram of imidazole).

Reactant Addition: Add 2-bromo-1,3,5-trimethylbenzene (mesityl bromide, 1.1 eq.) to the

mixture.

Inerting: Evacuate and backfill the flask with nitrogen three times to ensure an inert

atmosphere, preventing oxidation of the copper catalyst.

Reaction: Heat the mixture to 110-140 °C with vigorous stirring. Monitor the reaction

progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry

(GC-MS) until the starting material is consumed (typically 12-24 hours).

Workup: Cool the reaction mixture to room temperature. Pour the mixture into water and

extract with ethyl acetate or dichloromethane (3x). Combine the organic layers, wash with

brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

Purification: Concentrate the filtrate under reduced pressure. The resulting crude product is

then purified by flash column chromatography on silica gel, typically using a gradient of ethyl

acetate in hexanes, to yield 1-Mesityl-1H-imidazole as a solid.
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Spectroscopic and Structural Characterization
Characterization is essential to confirm the identity and purity of the synthesized compound.

NMR spectroscopy provides detailed information about the molecular structure, while UV-Vis

spectroscopy reveals electronic transitions.

Nuclear Magnetic Resonance (NMR) Spectroscopy
The expected NMR signals provide a unique fingerprint for the molecule.

¹H NMR:

Imidazole Protons: Three distinct signals are expected in the aromatic region (typically δ 6.8-

8.0 ppm). The proton at the C2 position will appear as a singlet, while the C4 and C5 protons

will appear as two distinct signals, likely singlets or narrow triplets depending on the solvent

and resolution.[9][10]

Mesityl Aromatic Protons: A single signal (singlet) integrating to 2H is expected in the

aromatic region, characteristic of the two equivalent aromatic protons on the mesityl ring.

Mesityl Methyl Protons: Two distinct singlets are expected: one integrating to 6H for the two

equivalent ortho-methyl groups, and one integrating to 3H for the para-methyl group.

¹³C NMR:

Imidazole Carbons: Three signals are expected in the aromatic region (typically δ 120-140

ppm) corresponding to the C2, C4, and C5 carbons.

Mesityl Carbons: Four signals are expected for the aromatic carbons of the mesityl ring, and

two signals for the ortho- and para-methyl groups.

Ultraviolet-Visible (UV-Vis) Spectroscopy
The UV-Vis spectrum is expected to show absorptions corresponding to π-π* electronic

transitions within the two aromatic systems: the imidazole ring and the mesityl ring. The parent

imidazole absorbs around 206 nm.[1] The presence of the conjugated mesityl ring is expected

to cause a bathochromic (red) shift and result in a more complex spectrum with multiple

absorption bands, likely below 300 nm.
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Experimental Protocols for Property Determination
To ensure data integrity and reproducibility, standardized protocols must be employed.

Protocol: Melting Point Determination
Sample Preparation: Place a small amount of the dry, purified solid into a capillary tube,

sealed at one end, to a height of 2-3 mm.

Apparatus Setup: Place the capillary tube into a calibrated melting point apparatus.

Measurement: Heat the sample rapidly to about 20 °C below the expected melting point (162

°C). Then, decrease the heating rate to 1-2 °C per minute.

Data Recording: Record the temperature range from the appearance of the first liquid droplet

to the complete liquefaction of the solid. For a pure compound, this range should be narrow

(< 2 °C).

Protocol: Solubility Determination (Qualitative)
Solvent Selection: Choose a range of solvents with varying polarities (e.g., water, ethanol,

acetone, ethyl acetate, dichloromethane, toluene, hexanes).

Measurement: To a small vial, add approximately 10 mg of 1-Mesityl-1H-imidazole.

Titration: Add the selected solvent dropwise while vortexing or stirring. Start with 0.1 mL,

then increase incrementally.

Observation: Observe for complete dissolution. Classify solubility as:

Soluble: Dissolves in < 1 mL.

Sparingly Soluble: Dissolves in 1-5 mL.

Insoluble: Does not fully dissolve in > 5 mL.

Protocol: pKa Determination (Potentiometric Titration)
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Solution Preparation: Prepare a solution of 1-Mesityl-1H-imidazole of known concentration

(e.g., 0.01 M) in a suitable solvent system, often a mixture like water/ethanol to ensure

solubility.

Titration Setup: Place the solution in a jacketed beaker with a calibrated pH electrode and a

magnetic stirrer.

Titration: Slowly titrate the solution with a standardized solution of a strong acid (e.g., 0.1 M

HCl). Record the pH after each addition of the titrant.

Data Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at the half-

equivalence point, where half of the imidazole has been protonated.

Applications in Research and Development
The unique steric and electronic properties of 1-Mesityl-1H-imidazole make it a valuable

building block, primarily in the field of catalysis.
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Caption: Role of 1-Mesityl-1H-imidazole as a precursor to NHC catalysts.

N-Heterocyclic Carbene (NHC) Synthesis: The most prominent application is its use as a

precursor to the IMes ligand (1,3-Bis(2,4,6-trimethylphenyl)imidazol-2-ylidene).[11]

Deprotonation at the C2 position of the corresponding imidazolium salt yields the free carbene,

a strong σ-donating ligand that can stabilize a wide variety of transition metals. These metal-

NHC complexes are highly effective catalysts for reactions such as olefin metathesis and

Buchwald-Hartwig amination.[12][13]

Drug Discovery: While 1-Mesityl-1H-imidazole itself is not typically an active pharmaceutical

ingredient, the imidazole scaffold is a "privileged structure" in medicinal chemistry. Its

derivatives are explored for a vast range of therapeutic targets.[2] The synthetic accessibility of
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N-aryl imidazoles allows for the creation of diverse molecular libraries for screening and lead

optimization.

Conclusion
1-Mesityl-1H-imidazole is a compound whose importance is defined by its structure-function

relationship. Its key physicochemical properties—a high melting point, moderate lipophilicity,

and predictable solubility—make it a reliable and manageable synthetic intermediate. The

defining mesityl group imparts essential steric bulk that is translated into the stability and

selectivity of the N-heterocyclic carbene catalysts derived from it. The protocols and data

presented in this guide provide the necessary foundation for researchers to confidently utilize

this versatile building block in catalysis, synthetic methodology, and the broader pursuit of new

chemical entities.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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